Myrsinoic acid B

Description

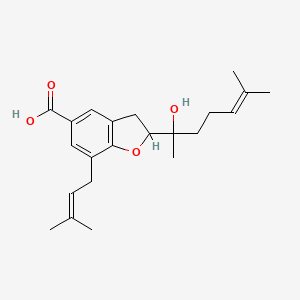

Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-(2-hydroxy-6-methylhept-5-en-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C22H30O4/c1-14(2)7-6-10-22(5,25)19-13-17-12-18(21(23)24)11-16(20(17)26-19)9-8-15(3)4/h7-8,11-12,19,25H,6,9-10,13H2,1-5H3,(H,23,24) |

InChI Key |

GZLIPAFSJXROEC-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C |

Synonyms |

myrsinoic acid B |

Origin of Product |

United States |

Contextual Background of Prenylated Benzoic Acids

Prenylated benzoic acids are a class of natural products characterized by a benzoic acid core structure with one or more isoprenoid (prenyl) groups attached. These compounds are found in various plant species, where they are believed to play a role in the plant's defense mechanisms. ijpsr.com The addition of the lipid-soluble prenyl groups to the aromatic ring can significantly modify the biological activity of the parent molecule.

This class of compounds is known for a wide range of biological activities, including anti-infective, antibacterial, antifungal, and insecticidal properties. ijpsr.comnih.gov They have been isolated from numerous plant families, such as Piperaceae and Myrsinaceae. ijpsr.comacs.orgacs.org For instance, research on plants from the Piper genus has identified several prenylated benzoic acid derivatives with notable anti-infective potential. ijpsr.comnih.gov Similarly, compounds isolated from Prunus amygdalus (almond) hulls have also been identified as prenylated benzoic acids. researchwithrutgers.com The structural diversity and varied biological activities of these compounds make them a subject of interest in natural product chemistry and drug discovery.

Origin and Isolation Methodologies

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of plant extracts. tandfonline.com It functions on the principle of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase.

In the context of isolating Myrsinoic acid B, the ethyl acetate-soluble fraction of the plant extract is loaded onto a silica gel column. tandfonline.com Compounds are then separated by eluting the column with a solvent system of gradually increasing polarity (gradient elution). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the silica gel. This process allows for the separation of the extract into multiple fractions. The fractions containing this compound are identified and pooled for further purification.

Below is an illustrative table of a gradient elution process that could be used for the fractionation.

| Step | Mobile Phase Composition (e.g., Hexane (B92381):Ethyl Acetate) | Polarity | Expected Eluted Compounds |

| 1 | 95:5 | Low | Highly non-polar compounds (e.g., lipids, waxes) |

| 2 | 90:10 | Increasing | Less polar secondary metabolites |

| 3 | 80:20 | Medium | Compounds of intermediate polarity |

| 4 | 50:50 | High | This compound and related compounds |

| 5 | 0:100 (Pure Ethyl Acetate) | Very High | Highly polar compounds (e.g., glycosides) |

This table is a representative example of a gradient elution process.

C18 Reverse-Phase Preparatory Chromatography

Fractions enriched with this compound from the initial silica gel chromatography step often require further purification. C18 Reverse-Phase Preparatory Chromatography is a high-resolution technique frequently employed for this purpose. This method operates on the principle of reverse-phase chromatography, where the stationary phase is non-polar (silica gel chemically modified with C18 alkyl chains) and the mobile phase is polar.

In this technique, the partially purified fraction is dissolved in a suitable solvent and injected into the C18 column. A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used for elution. Non-polar compounds, like this compound, interact more strongly with the C18 stationary phase and are retained longer. By carefully controlling the solvent gradient (gradually increasing the proportion of the organic solvent), a fine separation of closely related compounds can be achieved, yielding highly pure this compound.

The following table illustrates a typical reverse-phase gradient.

| Time (minutes) | % Water (with 0.1% Formic Acid) | % Methanol (or Acetonitrile) | Polarity of Mobile Phase |

| 0-5 | 60 | 40 | High |

| 5-25 | Decreasing from 60 to 10 | Increasing from 40 to 90 | Decreasing |

| 25-30 | 10 | 90 | Low |

| 30-35 | Increasing from 10 to 60 | Decreasing from 90 to 40 | Increasing (Column Re-equilibration) |

This table represents a typical gradient for separating compounds of intermediate polarity like this compound.

Bioactivity-Guided Fractionation Strategies

The entire process of isolating this compound is often driven by a strategy known as bioactivity-guided fractionation. mdpi.com This approach uses a specific biological assay to track the compound of interest throughout the separation process. Since this compound and related compounds from Myrsine seguinii are known for their anti-inflammatory properties, an anti-inflammatory assay would be used to guide the purification. nih.govtandfonline.comnih.govresearchgate.netfspublishers.org

The process begins with testing the crude extract for anti-inflammatory activity. tandfonline.com The extract is then separated into primary fractions using a technique like silica gel chromatography. Each of these fractions is subsequently tested. The most biologically active fraction is then selected for the next round of purification, for instance, using C18 reverse-phase chromatography. This cycle of separation and bio-assaying is repeated, progressively narrowing down the mixture until a single, pure, and active compound—this compound—is isolated. This targeted approach ensures that the purification efforts are focused solely on isolating the compound responsible for the desired biological effect.

The workflow for this strategy is outlined in the table below.

| Step | Action | Assay/Outcome |

| 1 | Prepare crude methanolic extract from Myrsine species. | Test for anti-inflammatory activity. |

| 2 | Fractionate the active crude extract using Silica Gel Column Chromatography. | Test each fraction for anti-inflammatory activity. |

| 3 | Select the most active fraction(s) from the silica gel step. | The selected fraction shows the highest potency. |

| 4 | Purify the active fraction using C18 Reverse-Phase Preparatory Chromatography. | Collect sub-fractions and test each for activity. |

| 5 | Isolate the pure compound from the most active sub-fraction. | Structural elucidation confirms the identity as this compound. |

Advanced Spectroscopic Methods for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing critical data on the carbon and hydrogen framework of the molecule. tandfonline.comresearchgate.net

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, have been instrumental in identifying the fundamental components of this compound. tandfonline.comresearchgate.net The ¹³C-NMR spectrum confirmed the molecular formula as C₂₂H₃₀O₄, which was initially suggested by mass spectrometry. tandfonline.com Key features observed in the ¹³C-NMR spectrum include the presence of oxygen-bearing carbons at chemical shifts of 89.6 and 73.8 ppm, and ten olefinic carbons, which include those of a benzene (B151609) ring. tandfonline.com

Table 1: ¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 127.2 | |

| 2 | 162.4 | |

| 3 | 121.8 | 7.59 d (2.0) |

| 4 | 132.2 | |

| 5 | 131.4 | 7.69 d (2.0) |

| 6 | 125.0 | |

| 7 | 89.6 | |

| 8 | 73.8 | 4.88 dd (9.0, 7.3) |

| 9 | 32.2 | 3.03 dd (15.6, 7.3) |

| 2.89 dd (15.6, 9.0) | ||

| 1' | 39.4 | 1.80 m |

| 1.63 m | ||

| 2' | 22.1 | 1.55 m |

| 3' | 124.1 | 5.12 t (7.1) |

| 4' | 133.2 | |

| 5' | 25.8 | 1.68 s |

| 6' | 17.8 | 1.60 s |

| 7' | 28.8 | 1.22 s |

| 1'' | 28.1 | 3.32 d (7.3) |

| 2'' | 123.1 | 5.29 t (7.3) |

| 3'' | 121.4 | |

| 4'' | 25.8 | 1.74 s |

| 5'' | 17.9 | 1.73 s |

| COOH | 172.0 |

Data sourced from Hirota et al. (2002). tandfonline.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in assembling the complete structure of this compound. tandfonline.com A detailed analysis of the COSY and HMBC spectra established the connectivity between different parts of the molecule. tandfonline.comresearchgate.net These analyses revealed the structure to be 5-carboxy-2,3-dihydro-2-(1',5'-dimethyl-1'-hydroxy-4'-hexenyl)-7-(3''-methyl-2''-butenyl)benzofuran. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry has provided essential information regarding the molecular weight and elemental composition of this compound.

While the primary literature specifies High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) for determining the molecular formula, HRESIMS is a modern, high-resolution technique that serves a similar purpose by providing highly accurate mass measurements to confirm the elemental composition of a molecule.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) analysis of this compound established its molecular formula as C₂₂H₃₀O₄, indicating eight degrees of unsaturation. tandfonline.com The observed mass-to-charge ratio (m/z) was 358.2172, which is consistent with the calculated value of 358.2144 for this formula. tandfonline.com The fragmentation pattern observed in the EIMS spectrum provides further structural information. researchgate.net

Chromatographic Characterization for Research Purity Assessment

The analytical assessment of this compound, particularly for research purposes, relies heavily on chromatographic techniques. These methods are essential for separating the compound from a complex matrix, such as a plant extract, and for determining its purity. The isolation of this compound, often alongside its analogue Myrsinoic acid A, from the stem bark of plants like Rapanea ferruginea, yields a crystalline white powder. arabjchem.org Chromatographic analysis is the definitive step to quantify the purity of this isolated compound, which has been reported to be as high as 98.90%. arabjchem.orgresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. It is employed for both the quantitative determination of the compound in extracts and for assessing the purity of the isolated substance. scribd.comijpsr.com Several validated HPLC methods have been developed for this purpose, demonstrating good specificity and robustness. nih.govbvsalud.org These methods effectively separate this compound from other phytochemicals, including the structurally similar Myrsinoic acid A. arabjchem.org

In a representative study, a gradient HPLC method was established that resulted in a retention time of 15.47 ± 0.01 minutes for this compound. arabjchem.org Another validated isocratic method was also developed to quantify the biomarker in plant extracts. nih.govbvsalud.org The parameters for these methods are detailed in the table below.

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 arabjchem.orgscribd.com | Method 2 nih.govbvsalud.org |

|---|---|---|

| Column | Phenomenex Kinetex® C18 (150 x 4.6 mm, 2.6 µm) | Phenomenex C18 (250 mm × 4.6mm, 5 μm) |

| Mobile Phase | Methanol:Acetonitrile:Water (acidified to pH 2.5 with phosphoric acid) | Acetonitrile:Methanol:Water (48:30:22) (acidified to pH 2.6 with phosphoric acid) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 0.9 mL/min | 0.7 mL/min |

| Detection | 270 nm | 270 nm |

Ultraviolet (UV) detection is the standard mode of analysis for this compound in HPLC due to the presence of a chromophore in its molecular structure. The compound exhibits significant absorbance in the UV spectrum. Research has consistently identified the optimal wavelength for its detection to be 270 nm. researchgate.netijpsr.comnih.govbvsalud.org This specific wavelength allows for sensitive and selective quantification. For comparison, its common co-isolate, Myrsinoic acid A, is typically detected at 260 nm, allowing for the simultaneous analysis of both compounds in a single chromatographic run. researchgate.netijpsr.com

To ensure the reliability of quantification and purity assessment, Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, is frequently utilized. scribd.comnih.gov Unlike a standard single-wavelength UV detector, a DAD detector scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for every point in the chromatogram.

This capability is crucial for assessing peak purity. For this compound, DAD analysis has been used to confirm that the chromatographic peak is homogenous and not the result of co-eluting impurities. arabjchem.orgscribd.com Studies report a peak purity value of greater than 99.99% for this compound, confirming the high specificity of the analytical method. arabjchem.orgscribd.com Furthermore, by monitoring a broad spectral range (e.g., 200–400 nm), analysts can verify that no supplementary peaks are hidden under the main compound peak. arabjchem.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Networking

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that couples the separation capabilities of LC with the mass analysis capabilities of tandem mass spectrometry. This provides not only retention time data but also valuable structural information based on mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.comikm.org.my

In the context of natural products research, LC-MS/MS data is increasingly used to generate molecular networks. dntb.gov.uadntb.gov.ua Molecular networking is a bioinformatic approach that organizes MS/MS data by grouping molecules with similar fragmentation patterns. mdpi.comikm.org.my Since structurally related molecules often fragment in similar ways, they form clusters within the network. This approach is highly effective for the large-scale chemical profiling of complex mixtures like plant extracts. nih.gov

While specific molecular networking studies focusing exclusively on purified this compound are not prominent, the technique is applied to the analysis of crude extracts from the Myrsine and Rapanea genera, from which this compound is isolated. dntb.gov.uadntb.gov.ua This allows researchers to rapidly dereplicate, or identify, known compounds within the extract and, more importantly, to discover new, structurally related analogues of this compound. mdpi.com This provides a comprehensive overview of the chemical diversity of the source organism and can guide the isolation of novel compounds.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the preclinical biological activities of this compound within the exact in vitro and in vivo anti-inflammatory models specified in the requested outline.

While the models listed—such as in vitro inflammatory responses and in vivo edema induced by TPA, carrageenan, Complete Freund's Adjuvant, and croton oil—are standard and widely used for assessing the anti-inflammatory potential of chemical compounds, studies detailing the effects of this compound in these specific assays could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided structure. Fulfilling the request would necessitate data that is not present in the public domain.

In vivo Animal Models of Acute and Chronic Inflammation

Antinociceptive and Antihyperalgesic Properties

Research suggests that this compound possesses antinociceptive and antihyperalgesic properties, which have been evaluated in various animal models of pain. nih.gov

The antinociceptive effects of this compound have been demonstrated in models of chemically induced pain, which mimic clinical pain states involving peripheral tissue injury and inflammation.

Acetic Acid Test: The acetic acid-induced writhing test is a standard model for assessing peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and an inflammatory response, leading to characteristic abdominal constrictions or "writhes." In one study, this compound was shown to significantly reduce the number of abdominal contractions in mice following acetic acid injection. nih.gov This suggests an analgesic effect mediated through the inhibition of peripheral pain mechanisms. The antinociceptive response was characterized by a reduction in the contractions of the abdominal muscle and the stretching of the hind limbs. nih.gov Further investigation into the mechanism suggested that this effect involves interactions with the L-arginine-nitric oxide pathway, serotonergic and cholinergic systems, and alpha-adrenoceptors. nih.gov

Table 1: Effect of this compound on Acetic Acid-Induced Nociception

| Model | Species | Observed Effect | Citation |

|---|---|---|---|

| Acetic Acid-Induced Writhing Test | Mice | Significant reduction in abdominal contractions. | nih.gov |

Formalin Test: The formalin test is another widely used model that assesses responses to both acute, non-inflammatory pain and persistent, inflammatory pain. The test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. The initial, or neurogenic, phase is due to the direct stimulation of nociceptors, while the later, inflammatory phase is driven by the release of inflammatory mediators in the paw tissue. While this compound has been evaluated in models of inflammatory pain, specific, detailed results from the formalin test are not extensively documented in the available scientific literature. nih.gov

Thermally induced nociception models, such as the cold plate and tail flick tests, are used to evaluate the central analgesic activity of compounds. These tests measure the reaction time of an animal to a noxious thermal stimulus (either cold or heat). To date, specific studies detailing the effects of this compound in the cold plate test or the tail flick test have not been reported in the reviewed scientific literature.

Inflammatory Hypersensitivity: this compound has demonstrated anti-inflammatory properties in certain preclinical models. In a study using 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce ear edema in mice, a model for acute inflammation, this compound was shown to suppress the inflammatory response. researchgate.net This indicates a potential to alleviate pain associated with inflammation. However, its efficacy in other common models of inflammatory pain, such as those induced by carrageenan or Complete Freund's Adjuvant (CFA), has not been detailed in the available literature.

Neuropathic Hypersensitivity: Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. Animal models, such as streptozotocin-induced diabetic neuropathy or surgical nerve ligation, are used to study this complex pain state. This compound has been investigated in a streptozotocin-induced diabetic rat model, suggesting its potential to alleviate diabetic neuropathic pain. researchgate.net However, detailed findings from this and other specific models of neuropathic hypersensitivity are limited in published research.

In vivo Animal Models of Nociception

Antimicrobial and Antiparasitic Activities

In addition to its effects on pain pathways, this compound has been screened for its ability to inhibit the growth of various microorganisms.

Antiparasitic Activity: Research has shown that this compound exhibits activity against certain parasites. One study identified its efficacy against the promastigote form of Leishmania brasiliensis, the protozoan parasite responsible for leishmaniasis. researchgate.net In contrast, another study reported that this compound was not active against the amastigote form of Leishmania amazonensis. researchgate.net This highlights the species-specific nature of its antiparasitic effects.

Table 2: Antiparasitic Activity of this compound

| Parasite | Form | Activity (IC₅₀) | Citation |

|---|---|---|---|

| Leishmania brasiliensis | Promastigote | 6.1 µg/mL | researchgate.net |

| Leishmania amazonensis | Amastigote | Inactive | researchgate.net |

The potential antibacterial activity of this compound has been a subject of interest. However, based on a review of available scientific literature, there are no specific research findings documenting its efficacy against the Gram-positive bacteria Staphylococcus aureus or Bacillus subtilis.

Methioninase Inhibitory Function

This compound has been identified as a potent inhibitor of methioninase, an enzyme produced by certain periodontal bacteria that contributes to oral malodor through the production of volatile sulfur compounds.

Research has confirmed the inhibitory action of this compound on crude methioninase extracted from key periodontal pathogens. The compound's efficacy varies among different bacterial species. The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were determined for Fusobacterium nucleatum, Porphyromonas gingivalis, and Treponema denticola. The values were found to be 10.5 µM, 82.4 µM, and 30.3 µM, respectively. This demonstrates a significant inhibitory effect on the enzyme responsible for producing methyl mercaptan from L-methionine.

| Bacterial Species | IC50 (µM) |

|---|---|

| Fusobacterium nucleatum | 10.5 |

| Porphyromonas gingivalis | 82.4 |

| Treponema denticola | 30.3 |

Consistent with its methioninase inhibitory activity, this compound effectively reduces the production of volatile sulfur compounds (VSCs) by oral microorganisms. VSCs, such as hydrogen sulfide (B99878) (H₂S) and methyl mercaptan (CH₃SH), are primary contributors to oral malodor. This compound has been shown to inhibit the production of both H₂S and pyruvate (B1213749) by periodontal pathogens.

A study investigating its effect on H₂S production from the substrate L-cysteine determined the IC50 values for several bacteria. The IC50 for inhibiting H₂S production by F. nucleatum was 0.142 µg/mL, while for P. gingivalis and T. denticola, the values were 2.71 µg/mL and 28.9 µg/mL, respectively.

| Bacterial Species | IC50 (µg/mL) |

|---|---|

| Fusobacterium nucleatum | 0.142 |

| Porphyromonas gingivalis | 2.71 |

| Treponema denticola | 28.9 |

Neuropharmacological Investigations

The effects of this compound on the central nervous system have been explored in preclinical models, particularly focusing on its potential antidepressant and anxiolytic properties.

The antidepressant-like potential of this compound was evaluated in a streptozotocin-induced diabetic rat model, a condition often comorbid with major depressive disorder. In this study, diabetic rats treated with this compound (MAB) were subjected to the Forced Swim Test (FST) and the Open Field Test (OFT).

In the FST, a standard model for assessing depressive-like behavior, MAB treatment significantly reduced the immobility time and increased climbing and swimming behaviors in diabetic rats. Furthermore, both Myrsinoic acid A (MAA) and MAB increased the latency to the first episode of immobility. In the OFT, which assesses locomotor activity and exploratory behavior, MAB administration increased the number of crossings made by diabetic animals. These behavioral improvements were associated with a reduction in oxidative stress markers in the hippocampus and prefrontal cortex of the rats. The findings suggest that the antioxidant effect of this compound in the hippocampus may be crucial to its antidepressant-like activity.

| Behavioral Test | Observed Effect of this compound |

|---|---|

| Forced Swim Test (FST) | Reduced immobility time |

| Forced Swim Test (FST) | Increased climbing and swimming time |

| Forced Swim Test (FST) | Increased latency to first immobility |

| Open Field Test (OFT) | Increased number of crossings |

Based on the reviewed scientific literature, specific preclinical studies designed to evaluate the anxiolytic-like effects of this compound using established paradigms, such as the elevated plus-maze or light-dark box test, have not been identified. While some research points to its effects on the central nervous system, dedicated investigations into its specific anxiolytic properties are not available in the current body of literature.

Other Enzyme Inhibitory Activities

This compound has been investigated for its potential to inhibit various enzymes, extending its research applications beyond its more well-documented anti-inflammatory and antimicrobial properties. These investigations have primarily focused on its role in modulating the activity of cholinesterases and, to a lesser extent, its potential interactions with DNA polymerases.

Cholinesterase Inhibition

This compound has been identified in preclinical studies as possessing anticholinesterase activities. Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism relevant in the research of neurodegenerative diseases. Studies have indicated that the biological effects of this compound may be linked to its interaction with the cholinergic system. However, specific quantitative data detailing the inhibitory concentrations (IC50) of this compound against the two major types of cholinesterase—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—are not extensively detailed in currently available literature.

Further research is required to quantify the specific potency and selectivity of this compound towards AChE and BChE. Such data would be crucial for a comprehensive understanding of its potential as a modulator of the cholinergic system.

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Inhibitory Activity | IC50 Value |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Data not available | Data not available |

| No specific IC50 values for this compound have been reported in the reviewed scientific literature. |

Mammalian DNA Polymerase Inhibition (Comparative Studies with Related Compounds)

DNA polymerases are enzymes essential for DNA replication and repair. nih.gov The inhibition of these enzymes is a key mechanism for many antiviral and anticancer therapies. nih.gov

Currently, there are no available scientific studies or reports detailing the direct inhibitory effects of this compound on mammalian DNA polymerases. Furthermore, research into the broader class of prenylated benzoic acid derivatives, to which this compound belongs, has not yielded specific data regarding mammalian DNA polymerase inhibition. While other classes of natural compounds, such as certain flavonoids like myricetin, have been shown to inhibit these enzymes, similar comparative data for this compound or its close structural relatives is not present in the existing literature. researchgate.net

Therefore, the potential of this compound as a mammalian DNA polymerase inhibitor remains an uninvestigated area of its biological activity profile.

Table 2: Comparative Mammalian DNA Polymerase Inhibitory Activity

| Compound | Class | DNA Polymerase Inhibition | IC50 Values |

| This compound | Prenylated Benzoic Acid | Data not available | Data not available |

| Related Prenylated Benzoic Acids | Prenylated Benzoic Acid | Data not available | Data not available |

| Research on the DNA polymerase inhibitory activity of this compound and related compounds has not been reported. |

Significance of Myrsinoic Acid B As a Preclinical Research Compound

Myrsinoic acid B is recognized as a significant compound in preclinical research due to its diverse and potent biological activities. nih.govnih.gov It has demonstrated a range of pharmacological properties in various experimental models, highlighting its potential for further investigation.

Key areas of its preclinical significance include:

Anti-inflammatory Activity : Early studies on this compound isolated from Myrsine seguinii established its anti-inflammatory properties. nih.govjst.go.jp

Antinociceptive Effects : Research has shown that this compound possesses significant antinociceptive (pain-relieving) and antihyperalgesic properties in different animal models. nih.gov

Central Nervous System Effects : Studies on this compound from Myrsine coriacea have indicated its ability to reverse depressive-like behavior in diabetic rats. nih.gov This effect is linked to its antioxidant activity in key brain regions, suggesting a potential role in neuropharmacology. nih.gov

Enzyme Inhibition : this compound has been identified as an inhibitor of methioninase, an enzyme produced by certain periodontal bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis. jst.go.jp This suggests its potential as a tool for studying oral microbiology. jst.go.jp

The table below summarizes some of the key preclinical findings related to this compound.

| Reported Activity | Experimental Context | Source Plant |

| Antidepressant-like effect | Reversal of depressive-like behavior in diabetic rats | Myrsine coriacea nih.gov |

| Antioxidant | Reduction of oxidative stress in the hippocampus and prefrontal cortex of diabetic rats | Myrsine coriacea nih.gov |

| Antinociceptive | Reduction of pain response in acetic acid-induced writhing test in mice | Rapanea genus nih.gov |

| Anti-inflammatory | Demonstrated anti-inflammatory properties | Myrsine seguinii nih.govjst.go.jp |

| Methioninase Inhibition | Inhibition of crude methioninase from periodontal bacteria | Myrsine seguinii jst.go.jp |

Scope and Objectives of Academic Investigations into Myrsinoic Acid B

Academic research into Myrsinoic acid B is driven by the objective to fully characterize its pharmacological profile and understand its mechanisms of action. The primary goals of these investigations are to explore its therapeutic potential across different domains.

The scope of this research includes:

Elucidating Mechanisms of Action : A significant objective is to understand how this compound exerts its effects. For example, studies on its antinociceptive properties aim to determine the specific molecular pathways involved, with research indicating interactions with the L-arginine-nitric oxide, serotonergic, and cholinergic systems, as well as alpha-adrenoceptors. nih.gov

Exploring Neuropharmacological Potential : Following the observation of its antidepressant-like effects, a key objective is to further investigate its potential as a psychotropic agent. nih.gov Research is focused on how its antioxidant effects in the brain contribute to its behavioral outcomes. nih.gov

Investigating Anti-inflammatory Pathways : Researchers are working to detail the specific inflammatory pathways that this compound modulates.

Assessing Enzyme Inhibition for Oral Health : The identification of this compound as a methioninase inhibitor has prompted investigations into its potential application in controlling the production of volatile sulfur compounds associated with oral malodor. jst.go.jp

Mechanisms of Action: Molecular and Cellular Insights

Elucidation of Anti-inflammatory Mechanisms

Myrsinoic acid B exerts its anti-inflammatory effects through a multi-pronged approach, targeting key mediators and cellular processes involved in the inflammatory cascade.

This compound has been shown to modulate the production of critical pro-inflammatory cytokines. Studies have demonstrated that a nanoemulsion containing this compound can lead to a decrease in the release of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. researchgate.netresearchgate.net Furthermore, this compound has been observed to interfere with the carrageenan-induced increase in interleukin-1β (IL-1β) levels, another key mediator of inflammatory responses. biorxiv.orgnih.gov This dual regulatory action on both TNF-α and IL-1β suggests a significant potential for this compound in mitigating inflammatory conditions.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

| Cytokine | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Croton oil-induced edema ear model (in a nanoemulsion with Rapanea ferruginea extract) | Decreased release | researchgate.netresearchgate.net |

| Interleukin-1β (IL-1β) | Carrageenan-induced inflammation | Interference with increased levels | biorxiv.orgnih.gov |

A crucial aspect of the inflammatory response is the infiltration of leukocytes to the site of injury, a process facilitated by the enzyme myeloperoxidase (MPO). This compound has demonstrated the ability to interfere with both of these processes. Formulations containing this compound have been shown to decrease MPO activity. researchgate.netresearchgate.netresearchgate.net This inhibition of MPO is significant as the enzyme produces hypochlorous acid, a potent inflammatory agent. oncotarget.com

In addition to inhibiting MPO, this compound also curtails leukocyte migration. nih.gov Studies using hydroethanolic extracts rich in myrsinoic acids have reported a significant reduction in leukocyte influx into the pleural cavity. researchgate.net Specifically, this compound has been shown to interfere with neutrophil migration, a key event in the early stages of inflammation. biorxiv.orgnih.gov

Table 2: Impact of this compound on Myeloperoxidase and Leukocyte Migration

| Parameter | Experimental Finding | Significance | Reference |

|---|---|---|---|

| Myeloperoxidase (MPO) Activity | Decreased activity observed with a nanoemulsion containing this compound. | Reduces the production of inflammatory hypochlorous acid. | researchgate.netresearchgate.netresearchgate.net |

| Leukocyte Migration | Hydroethanolic extracts with myrsinoic acids reduced leukocyte influx by 42% in a pleural cavity model. | Limits the accumulation of inflammatory cells at the site of injury. | researchgate.net |

| Neutrophil Migration | Interference with neutrophil migration observed. | Inhibits a critical step in the acute inflammatory response. | biorxiv.orgnih.gov |

Chronic inflammation is often associated with aberrant cellular proliferation. This compound has shown potential in modulating this aspect of inflammation. It has been found to suppress edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a known skin tumor promoter that induces cell proliferation. researchgate.net This suggests that inhibitors of TPA-induced edema, such as this compound, may have the capacity to suppress various physiological responses that involve cellular proliferation. researchgate.netdergipark.org.tr The precise molecular pathways through which this compound modulates cellular proliferation in an inflammatory context are an area of ongoing investigation.

Neurobiological Mechanisms of Action

Beyond its anti-inflammatory properties, this compound exhibits noteworthy effects on the central nervous system, primarily through antioxidant modulation and interaction with neurotransmitter systems.

Oxidative stress is a key contributor to the pathophysiology of various neurological disorders. This compound has been shown to counteract oxidative stress in critical brain regions. In a study involving diabetic rats, administration of this compound led to a reduction in oxidative stress within the hippocampus and prefrontal cortex. researchgate.netfrontiersin.org This was evidenced by the modulation of key antioxidant enzymes and markers of oxidative damage. Specifically, the treatment was associated with changes in the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of reduced glutathione (B108866) (GSH) and lipid hydroperoxides (LOOH). researchgate.net The antioxidant effect of this compound in the hippocampus is believed to be a crucial component of its neuroprotective actions. researchgate.netfrontiersin.org

Table 3: Antioxidant Effects of this compound in the Brain

| Brain Region | Biomarker | Observed Effect of this compound Treatment | Reference |

|---|---|---|---|

| Hippocampus & Prefrontal Cortex | Superoxide Dismutase (SOD) Activity | Modulated | researchgate.net |

| Catalase (CAT) Activity | Modulated | researchgate.net | |

| Reduced Glutathione (GSH) Levels | Modulated | researchgate.net | |

| Lipid Hydroperoxides (LOOH) Levels | Reduced | researchgate.net |

This compound also appears to exert its neurobiological effects through the modulation of various neurotransmitter systems. Research into its antinociceptive (pain-relieving) mechanisms has revealed interactions with the L-arginine-nitric oxide pathway, as well as the serotonergic and cholinergic systems. biorxiv.org Further studies have corroborated the involvement of the monoaminergic system in the effects of this compound. researchgate.net Interestingly, the same research indicated that its mechanism does not seem to involve direct interactions with dopamine (B1211576) or nicotinic acetylcholine (B1216132) receptors. researchgate.net This nuanced interaction with specific neurotransmitter pathways highlights the complexity of its neuropharmacological profile.

Interaction with Neurotransmitter Systems and Receptors

L-arginine–Nitric Oxide Pathway

The L-arginine-nitric oxide (NO) pathway is a critical signaling system involved in numerous physiological processes, including pain modulation. nih.govmdpi.com The antinociceptive action of this compound appears to be significantly linked to this pathway. capes.gov.brnih.govebi.ac.uk In preclinical studies, the pain-relieving effects of MAB were significantly counteracted by the administration of L-arginine, a precursor for nitric oxide synthesis. capes.gov.brresearchgate.net This reversal was not observed with D-arginine, the inactive enantiomer, highlighting the specificity of the interaction with the L-arginine-NO pathway. researchgate.net This finding suggests that the analgesic mechanism of MAB is at least partially dependent on the modulation of nitric oxide signaling. capes.gov.brnih.gov

Serotonergic System Involvement

The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), is another key target in the mechanism of MAB. capes.gov.brnih.govebi.ac.uk The antinociceptive effects of MAB were notably diminished by pre-treatment with p-chlorophenylalanine (PCPA), a compound that inhibits the synthesis of serotonin. capes.gov.brnih.gov Furthermore, the selective 5-HT1A receptor antagonist, NAN-190, also attenuated the analgesic action of MAB. capes.gov.brnih.gov Conversely, antagonists for the 5-HT2 (ketanserin) and 5-HT3 (ondansetron) receptors did not affect MAB-induced antinociception. capes.gov.brnih.gov These results strongly indicate that the serotonergic component of MAB's action is specifically mediated through the synthesis of serotonin and the activation of 5-HT1A receptors. capes.gov.br

Cholinergic System Interactions

Evidence points to the involvement of the cholinergic system in the analgesic properties of this compound. capes.gov.brnih.govebi.ac.uk The non-selective muscarinic cholinergic antagonist, atropine, was found to significantly reduce the antinociceptive effect of MAB. capes.gov.brnih.gov This suggests that an intact and functional cholinergic system, likely involving muscarinic receptor activation, is necessary for MAB to exert its full pain-relieving effects. capes.gov.brnih.gov

α-Adrenoceptor Modulation

The adrenergic system, particularly α-adrenoceptors, plays a role in the mechanisms of MAB. capes.gov.brnih.govebi.ac.uk The antinociceptive effect of MAB was significantly weakened by the administration of both prazosin, an α1-adrenoceptor antagonist, and yohimbine, an α2-adrenoceptor antagonist. capes.gov.brnih.govresearchgate.net This dual antagonism indicates that MAB's analgesic activity is mediated through pathways involving both α1- and α2-adrenoceptors. capes.gov.brnih.gov

Table 1: Effect of Various Antagonists on the Antinociceptive Action of this compound (MAB) This table summarizes the findings from preclinical studies investigating the pathways involved in MAB's analgesic effects.

| Pathway/System | Antagonist/Modulator | Effect on MAB Antinociception | Implication | Reference |

|---|---|---|---|---|

| L-arginine-NO | L-arginine (NO precursor) | Attenuated | Involvement of the nitric oxide pathway | capes.gov.br, nih.gov, researchgate.net |

| Serotonergic | p-Chlorophenylalanine (PCPA) | Attenuated | Requires serotonin synthesis | capes.gov.br, nih.gov |

| Serotonergic | NAN-190 (5-HT1A antagonist) | Attenuated | Mediated via 5-HT1A receptors | capes.gov.br, nih.gov |

| Serotonergic | Ketanserin (5-HT2 antagonist) | No effect | Not mediated via 5-HT2 receptors | capes.gov.br, nih.gov |

| Serotonergic | Ondansetron (5-HT3 antagonist) | No effect | Not mediated via 5-HT3 receptors | capes.gov.br, nih.gov |

| Cholinergic | Atropine (Muscarinic antagonist) | Attenuated | Involvement of the cholinergic system | capes.gov.br, nih.gov |

| Adrenergic | Prazosin (α1-antagonist) | Attenuated | Mediated via α1-adrenoceptors | capes.gov.br, nih.gov |

| Adrenergic | Yohimbine (α2-antagonist) | Attenuated | Mediated via α2-adrenoceptors | capes.gov.br, nih.gov |

| Opioid | Naloxone (Opioid antagonist) | No effect | Not mediated via opioid receptors | capes.gov.br, nih.gov |

| GABAergic | Bicuculline (GABAA antagonist) | No effect | Not mediated via GABAA receptors | capes.gov.br, nih.gov |

| GABAergic | Phaclofen (GABAB antagonist) | No effect | Not mediated via GABAB receptors | capes.gov.br, nih.gov |

Influence on Central Pain Control Pathways

This compound has been shown to interfere with central pain processing. ebi.ac.uknih.gov Its effectiveness when administered directly into the spinal canal (intrathecally) provides strong evidence for a mechanism of action within the central nervous system. ebi.ac.uknih.gov MAB effectively reduces both mechanical and thermal hypersensitivity in animal models of persistent pain, including inflammatory and neuropathic pain. nih.gov A notable characteristic of MAB is that it does not appear to alter the normal pain sensitivity (mechanical or thermal) in healthy subjects, a feature that distinguishes it from some conventional analgesics. ebi.ac.uknih.gov

Specificity and Kinetics of Methioninase Inhibition

Separate from its effects on neurotransmitter systems, this compound has been identified as a natural inhibitor of the enzyme methioninase (MGL). niph.go.jpsigmaaldrich.com MGL is an enzyme found in various microorganisms, including certain periodontal bacteria, that degrades the amino acid methionine. researchgate.net

Inhibition of 2-Oxobutyrate Production

The activity of methioninase results in the production of several molecules, including α-ketobutyrate, which is also known as 2-oxobutyrate. researchgate.net this compound has been demonstrated to inhibit the production of 2-oxobutyrate in crude extracts from several periodontal bacteria. researchgate.netniph.go.jpniph.go.jp This inhibitory action serves as a direct measure of its effect on methioninase. The half-maximal inhibitory concentration (IC50) values have been determined, quantifying the potency of MAB against methioninase from different bacterial sources. sigmaaldrich.com

Table 2: Inhibition of Methioninase from Periodontal Bacteria by this compound This table displays the IC50 values of this compound, indicating its potency in inhibiting 2-oxobutyrate production by crude methioninase from specific bacteria.

| Bacterial Source | IC50 of this compound | Reference |

|---|---|---|

| Fusobacterium nucleatum | 10.5 µM | sigmaaldrich.com |

| Porphyromonas gingivalis | 82.4 µM | sigmaaldrich.com |

| Treponema denticola | 30.3 µM | sigmaaldrich.com |

Table of Compounds

Implications for Bacterial Metabolic Processes

This compound, a prenylated benzoic acid derivative, demonstrates significant antibacterial properties, primarily by targeting and disrupting key bacterial metabolic pathways. psu.eduresearchgate.net Its mechanism of action is rooted in the inhibition of specific enzymes crucial for bacterial survival and metabolism, particularly in anaerobic and Gram-positive bacteria. psu.eduresearchgate.net

The most well-documented action of this compound is its role as a potent inhibitor of methioninase, also known as L-methionine-γ-lyase (MGL). researchgate.netnih.gov This enzyme is pivotal in the metabolism of sulfur-containing amino acids, catalyzing the degradation of L-methionine to produce α-ketobutyrate, ammonia, and volatile sulfur compounds like methyl mercaptan. researchgate.netnih.gov Methioninase is a critical enzyme for certain pathogenic bacteria, including periodontal pathogens, but is not present in humans, making it a selective target. researchgate.net

Research has shown that this compound effectively inhibits methioninase activity in several periodontal bacteria. researchgate.netnih.gov This inhibition disrupts the bacteria's ability to process methionine, thereby affecting essential cellular functions that rely on the byproducts of this pathway. researchgate.net The inhibitory effect is quantified by the half-maximal inhibitory concentration (IC₅₀), with specific values determined for various bacterial species. nih.gov

Table 1: Methioninase Inhibition by this compound

Inhibitory activities of this compound against crude methioninase from periodontal bacteria.

| Bacterial Species | IC₅₀ (µM) | Reference |

|---|---|---|

| Fusobacterium nucleatum | 10.5 | nih.gov |

| Porphyromonas gingivalis | 82.4 | nih.gov |

| Treponema denticola | 30.3 | nih.gov |

Furthermore, the impact of this compound extends to the inhibition of other metabolic processes related to sulfur-containing compounds. Studies have demonstrated its ability to inhibit the production of hydrogen sulfide (B99878) (H₂S) from L-cysteine by periodontal pathogens. nih.gov The inhibition of H₂S production is accompanied by a reduction in the formation of pyruvate (B1213749), a metabolic by-product of this process. nih.gov This indicates a broader interference with sulfur amino acid metabolism beyond just methionine degradation. researchgate.netniph.go.jp

Table 2: Inhibition of H₂S and Pyruvate Production by this compound

IC₅₀ values for the inhibition of hydrogen sulfide and pyruvate production in periodontal pathogens.

| Bacterial Species | IC₅₀ for H₂S Production (µg/ml) | IC₅₀ for Pyruvate Production (µg/ml) | Reference |

|---|---|---|---|

| Fusobacterium nucleatum | 0.142 | 22.9 | nih.gov |

| Porphyromonas gingivalis | 2.71 | 87.7 | nih.gov |

| Treponema denticola | 28.9 | 165 | nih.gov |

In addition to its specific enzymatic inhibition, this compound exhibits broader antibacterial activity, particularly against Gram-positive bacteria. psu.edu Bioactivity-directed fractionation studies have identified it as a primary compound responsible for the antimicrobial effects against species such as Bacillus subtilis and Staphylococcus aureus. psu.edu The minimum inhibitory concentration (MIC) for this compound against these bacteria has been reported to be in the range of 31.5 to 125 µg/ml. psu.edu For Bacillus subtilis, the MIC was specifically noted to be between 62.5 and 125 µg/ml. psu.edu While the precise molecular targets in these bacteria are less defined than its effect on methioninase, it is theorized that as a phenolic compound, its activity may involve mechanisms common to this class, such as disruption of the cytoplasmic membrane or inhibition of other critical enzymes. nih.gov

The collective evidence indicates that the implications of this compound for bacterial metabolic processes are significant. By inhibiting key enzymes like methioninase and disrupting the metabolism of sulfur-containing amino acids, it effectively curtails the production of essential metabolites and toxic byproducts, leading to the suppression of bacterial growth and viability. researchgate.netnih.gov

Structure Activity Relationships Sar and Derivative Studies

Identification of Pharmacophore and Key Structural Elements for Bioactivity

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. While a specific pharmacophore model for Myrsinoic acid B has not been explicitly defined in the literature, analysis of its structure and comparison with its analogues suggest several key elements are crucial for its bioactivity.

This compound is structurally characterized as 5-carboxy-2,3-dihydro-2-(l',5'-dimethyl-l'-hydroxy-4'-hexenyl)-7-(3'-methyl-2'-butenyl)benzofuran. nih.gov The core of the molecule is a substituted dihydrobenzofuran ring attached to a benzoic acid moiety. The key structural features likely contributing to its biological activity include:

The Carboxylic Acid Group: The carboxyl group (-COOH) on the aromatic ring is a common feature among myrsinoic acids and is likely a critical site for interaction with biological targets, potentially through hydrogen bonding or ionic interactions. nih.govtandfonline.com

The Dihydrobenzofuran Ring System: this compound possesses a dihydrobenzofuran ring, which distinguishes it from some of its acyclic or chroman-based analogues like Myrsinoic acid A and C, respectively. nih.gov This rigid ring system properly orients the side chains for optimal interaction with target receptors.

The Prenyl Side Chain: The prenyl group (3'-methyl-2'-butenyl) at position 7 is a lipophilic moiety that may contribute to membrane permeability and hydrophobic interactions with the target protein. nih.gov

The Complex Alkenyl Side Chain: The substituted hexenyl side chain at position 2, featuring a hydroxyl group and two methyl groups, is a distinctive feature. nih.gov The presence and configuration of the hydroxyl group and the double bond within this chain are likely pivotal for the compound's specific biological activity.

The anti-inflammatory activity of this compound and its analogues is often evaluated using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. nih.gov The varying potencies among these analogues underscore the importance of specific structural features, as detailed in the following section.

Comparative Analysis of Biological Activities Among Myrsinoic Acid Analogues

Studies on this compound and its naturally occurring analogues, isolated from plants of the Myrsine genus, reveal significant differences in their biological activities, which in turn sheds light on their structure-activity relationships. The primary bioactivity assessed for this comparative analysis is their anti-inflammatory effect.

A study comparing Myrsinoic acids A, B, and C at a dose of 1.4 µmol found that they suppressed TPA-induced inflammation by 65%, 83%, and 68%, respectively. nih.gov At a lower dose of 0.56 µmol, the inhibitory effects were 22% for Myrsinoic acid A, 25% for this compound, and 44% for Myrsinoic acid C. nih.gov Notably, Myrsinoic acid F was found to be the most potent of this group, exhibiting a 77% inhibition of inflammation at the 0.56 µmol dose, an activity stronger than the standard anti-inflammatory drug indomethacin. nih.gov

Myrsinoic acid E, which has a different basic structure (3,5-digeranyl-4-hydroxy benzoic acid), showed a 59% inhibition of TPA-induced inflammation at a 1.4 µmol dose. oup.com Synthetic analogues of Myrsinoic acid E with different terpene side chains, specifically 3,5-diprenyl and 3,5-difarnesyl, were also evaluated. The 3,5-difarnesyl analogue showed a higher inhibition of 69%, while the 3,5-diprenyl analogue was significantly less active with only 14% inhibition at the same dose. oup.com This suggests that the length and nature of the lipophilic side chains are critical determinants of anti-inflammatory activity in this class of compounds. tandfonline.com

| Compound | Core Structure | Key Side Chains | Anti-inflammatory Activity (Inhibition of TPA-induced Edema) | Reference |

|---|---|---|---|---|

| Myrsinoic Acid A | Benzoic Acid | Geranyl and Prenyl | 65% (at 1.4 µmol), 22% (at 0.56 µmol) | nih.gov |

| This compound | Dihydrobenzofuran | Prenyl and a Hydroxy-dimethyl-hexenyl group | 83% (at 1.4 µmol), 25% (at 0.56 µmol) | nih.gov |

| Myrsinoic Acid C | Dihydrochroman | Prenyl and a Hydroxy-dimethyl-hexenyl group | 68% (at 1.4 µmol), 44% (at 0.56 µmol) | nih.gov |

| Myrsinoic Acid E | Benzoic Acid | Two Geranyl groups | 59% (at 1.4 µmol) | oup.com |

| Myrsinoic Acid F | Benzofuran | Geranyl and Prenyl | 77% (at 0.56 µmol) | nih.gov |

| 3,5-diprenyl Analogue of Myrsinoic Acid E | Benzoic Acid | Two Prenyl groups | 14% (at 1.4 µmol) | oup.com |

| 3,5-difarnesyl Analogue of Myrsinoic Acid E | Benzoic Acid | Two Farnesyl groups | 69% (at 1.4 µmol) | oup.com |

Preclinical Evaluation of Semisynthetic and Synthetic this compound Derivatives

While preclinical studies have been conducted on this compound itself to establish its pharmacological profile, there is a notable lack of published research focusing specifically on the preclinical evaluation of its semisynthetic or synthetic derivatives. researchgate.net However, studies on derivatives of its close analogues provide valuable insights into how modifications to the myrsinoic acid scaffold might influence biological activity.

A study on the total synthesis of Myrsinoic acid F also reported the synthesis of its Z-isomer. nih.govacs.org Both the synthetic compound corresponding to the corrected structure of Myrsinoic acid F and its isomer were evaluated in a mouse ear edema assay and found to be potent anti-inflammatory agents, with one congener being significantly more potent than indomethacin. acs.org This highlights that stereochemistry in the side chains is a critical factor for activity.

Furthermore, the synthesis and evaluation of Myrsinoic acid E analogues demonstrated that altering the length of the terpene side chains directly impacts anti-inflammatory potency. oup.com The replacement of the two geranyl groups (C10) with farnesyl groups (C15) resulted in a more active compound (69% inhibition vs. 59%), whereas replacement with shorter prenyl groups (C5) led to a drastic reduction in activity (14% inhibition). oup.com This indicates that a certain length and lipophilicity of the side chains are required for effective interaction with the biological target.

These findings from related myrsinoic acids suggest that modifications to this compound, such as esterification of the carboxylic acid, alteration of the side-chain stereochemistry, or modification of the side-chain length and functional groups (e.g., the hydroxyl group), could lead to derivatives with modulated potency or even novel biological activities. Such derivative studies are a crucial next step in exploring the full therapeutic potential of this class of natural products.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Considerations in Research

Preclinical Absorption and Distribution Profiles

Myrsinoic acid B is characterized as a lipophilic compound, a feature that significantly influences its absorption and distribution within biological systems. arabjchem.org Studies have determined its octanol-water partition coefficient (log P) to be 3.22, indicating a preference for lipid environments. arabjchem.orgresearchgate.net This lipophilicity suggests that the primary mechanism for crossing cellular membranes is likely passive diffusion. wfsahq.org

The compound is practically insoluble in water but shows slight solubility in organic solvents like methanol (B129727) and acetonitrile. arabjchem.orgresearchgate.net This low aqueous solubility can present challenges for oral absorption, as dissolution is a rate-limiting step for many poorly soluble drugs. wfsahq.org However, research has demonstrated that this compound is absorbed following oral administration in animal models, suggesting that its lipophilic nature facilitates its passage across the gastrointestinal membrane. nih.gov

Once in the bloodstream, the distribution of this compound to various tissues is expected. wfsahq.org Its lipophilic character suggests it can readily leave the bloodstream and enter the extracellular fluid and subsequently into cells, moving down its concentration gradient. wfsahq.org While specific studies detailing the tissue distribution of this compound are not extensively available, its demonstrated effects on the central nervous system (CNS) after systemic administration imply that it can cross the blood-brain barrier. nih.govresearchgate.net The ability of a drug to penetrate the CNS is a critical factor for treating neurological and psychiatric disorders. mdpi.com

Physicochemical Properties of this compound arabjchem.orgresearchgate.net

| Property | Value |

| Log P | 3.22 |

| pKa | 4.8 |

| Water Solubility | Practically insoluble |

| Methanol Solubility | Slightly soluble |

| Acetonitrile Solubility | Slightly soluble |

| Purity | 98.90% (powder) |

Efficacy of this compound via Systemic and Intrathecal Administration in Animal Models

Preclinical studies have consistently demonstrated the efficacy of this compound in various animal models of pain and inflammation. nih.govcapes.gov.br The compound's activity has been observed following both systemic (oral and intravenous) and intrathecal administration, providing insights into its sites and mechanisms of action. nih.gov

In models of inflammatory and neuropathic pain in mice, orally administered this compound significantly inhibited mechanical and thermal hypersensitivity. nih.gov This suggests that the compound is absorbed systemically and reaches target sites to exert its analgesic effects. Intravenous administration also produced similar antihyperalgesic effects, confirming its systemic activity. nih.gov

Crucially, the efficacy of this compound was also evident when administered directly into the cerebrospinal fluid via the intrathecal route. nih.govnih.gov This finding strongly suggests that the compound can act directly on the central nervous system to modulate pain pathways. nih.gov The effectiveness of intrathecal delivery highlights the potential for targeting central mechanisms of pain control, which can be advantageous for certain types of chronic pain. mdpi.com

The ability of this compound to produce therapeutic effects through both systemic and central routes of administration indicates a multifaceted mechanism of action, potentially involving both peripheral and central targets. nih.gov

Metabolic Stability and Degradation Pathways in Research Settings

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and duration of action. While comprehensive in vivo metabolic studies on this compound are limited, in vitro forced degradation studies have provided valuable insights into its stability under various stress conditions. arabjchem.org

These studies revealed that this compound is susceptible to degradation under acidic and oxidative conditions. arabjchem.org After 24 hours of exposure to 1 M hydrochloric acid, a significant degradation of 43.44% was observed, resulting in the formation of at least seven impurity peaks. arabjchem.orgresearchgate.net Under oxidative stress with 30% hydrogen peroxide for 6 hours, a degradation of 6.80% was noted. arabjchem.org

Conversely, this compound demonstrated stability under alkaline hydrolysis conditions, likely due to the formation of a stable salt. arabjchem.orgresearchgate.net The compound also showed significant degradation when exposed to visible light (29.93%) and UVA irradiation (21.97%). arabjchem.org

These findings suggest that the primary degradation pathways for this compound involve hydrolysis under acidic conditions and oxidation. The identification of these degradation products is crucial for understanding its potential metabolites and for the development of stable pharmaceutical formulations. In research settings, it is important to consider these stability characteristics when preparing and storing solutions of this compound to ensure accurate and reproducible results.

Forced Degradation of this compound arabjchem.orgresearchgate.net

| Stress Condition | Exposure Time | Degradation (%) | Number of Impurities |

| Acid Hydrolysis (1 M HCl) | 24 h | 43.44 | 7 |

| Alkaline Hydrolysis (1 M NaOH) | 24 h | Not observed | - |

| Oxidative Hydrolysis (30% H₂O₂) | 6 h | 6.80 | 2 |

| Visible Light Exposure | - | 29.93 | Multiple |

| UVA Irradiation | - | 21.97 | Multiple |

Advanced Analytical and Bioanalytical Methodologies in Research

Development and Validation of Quantitative Methods for Myrsinoic Acid B

A gradient stability-indicating HPLC-PDA method has been developed and validated for the quantification of this compound. ijpsr.com The chromatographic separation is typically achieved on a C18 column (e.g., Kinetex® C18, 150 x 4.6 mm, 2.6 µm) with a gradient elution system. ijpsr.com A common mobile phase consists of a mixture of acetonitrile, methanol (B129727), and water (acidified to pH 2.5 with phosphoric acid), with a flow rate of 0.9 mL min-1. ijpsr.com Detection is typically monitored at 270 nm, which is one of the maximum absorption wavelengths for this compound. ijpsr.comarabjchem.org

The specificity of the analytical method is its ability to accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. nih.gov For this compound, the specificity of the HPLC-PDA method has been established through forced degradation studies. ijpsr.com The chromatograms of stressed samples of Rapanea ferruginea extracts demonstrated that the degradation products did not interfere with the quantification of this compound. ijpsr.com The peak purity of this compound was found to be greater than 99.99%, and there was no evidence of co-elution of degradation products with the main peak. arabjchem.org The separation of this compound from a closely related compound, Myrsinoic acid A, has also been demonstrated, with a satisfactory resolution factor (R = 4.3). arabjchem.org

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com The HPLC-PDA method for this compound has demonstrated excellent linearity over a concentration range of 0.5 to 100 µg/mL. ijpsr.com The linear regression equation for this range was determined to be y = 51940x + 6217.2, with a coefficient of determination (r²) of 0.9996. ijpsr.com Statistical analysis of the linear regression confirmed the significance of the linearity of the method. ijpsr.com

| Linearity Parameter | Value |

| Concentration Range | 0.5 - 100 µg/mL |

| Regression Equation | y = 51940x + 6217.2 |

| Coefficient of Determination (r²) | 0.9996 |

This table presents the linearity parameters for the quantitative analysis of this compound by HPLC-PDA.

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.gov For this compound, the LOD and LOQ for the validated HPLC-PDA method were established based on the signal-to-noise ratio. ijpsr.com

| Sensitivity Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.01 |

| Limit of Quantification (LOQ) | 0.05 |

This table shows the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the HPLC-PDA method for this compound.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision of the method for this compound was demonstrated to be within acceptable limits, with a relative standard deviation (RSD) of less than 2%. arabjchem.org

| Accuracy and Precision Parameters | Findings |

| Accuracy (Standard Addition) | |

| Spiked Concentrations | 25, 50, 75 µg/mL |

| Overall Recovery | 96.9% |

| Coefficient of Variation (%CV) | < 3% |

| Precision | |

| Repeatability and Intermediate Precision (RSD) | < 2% |

This table summarizes the accuracy and precision data for the quantitative HPLC-PDA method for this compound.

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com The robustness of the HPLC method for this compound was evaluated by intentionally varying parameters such as the flow rate, the proportion of organic solvents in the mobile phase, and the pH of the mobile phase. ijpsr.comresearchgate.net The results indicated that these variations did not significantly affect the chromatographic parameters, demonstrating the robustness of the method for routine analysis. ijpsr.comresearchgate.net

Stability-Indicating Analytical Methodologies for this compound in Extracts and Formulations

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, and excipients. ijpsr.com Forced degradation studies are essential for developing and validating such methods. ijpsr.com

The stability of this compound has been investigated under various stress conditions, including acid and alkaline hydrolysis, oxidation, and exposure to light. ijpsr.comarabjchem.org In a study on the isolated compound, significant degradation of this compound was observed after 24 hours of acid hydrolysis with 1 M HCl (43.44% degradation). arabjchem.org However, it was found to be stable under alkaline hydrolysis with 1 M NaOH. arabjchem.org Under oxidative stress with 30% H2O2 for 6 hours, a degradation of 6.80% was observed. arabjchem.org Exposure to visible light and UVA radiation also led to degradation of 29.93% and 21.97%, respectively. arabjchem.org

When studied within Rapanea ferruginea extracts, this compound showed susceptibility to degradation under acidic, oxidative, and photolytic (UV and visible light) conditions. ijpsr.com The developed HPLC method was able to separate the degradation products from the intact this compound, confirming its stability-indicating nature. ijpsr.com

| Stress Condition | % Degradation of this compound (Isolated) | Observations in Extract |

| Acid Hydrolysis (1 M HCl, 24h) | 43.44% | Degradation observed |

| Alkaline Hydrolysis (1 M NaOH, 24h) | No degradation | - |

| Oxidative Stress (30% H2O2, 6h) | 6.80% | Degradation observed |

| Visible Light Exposure | 29.93% | Degradation observed |

| UVA Light Exposure | 21.97% | Degradation observed |

This table presents a summary of the forced degradation studies on this compound under various stress conditions.

Preclinical Metabolite Profiling of this compound Remains an Unexplored Area of Research

Despite growing interest in the pharmacological potential of this compound, a comprehensive understanding of its metabolic fate in preclinical studies remains elusive. A thorough review of available scientific literature reveals a significant gap in the research concerning the metabolite profiling and identification of this natural compound. While studies have focused on its isolation, characterization, and various biological activities, including anti-inflammatory and antidepressant-like effects, the biotransformation of this compound has not been documented.

Currently, there are no published studies that detail the in vitro or in vivo metabolism of this compound. Consequently, information regarding its metabolic pathways, the chemical structures of its metabolites, and the analytical methodologies specifically applied for their identification is not available. Standard preclinical drug development involves investigating how a compound is absorbed, distributed, metabolized, and excreted (ADME). This process includes identifying the major metabolites to assess their potential efficacy and toxicity. However, for this compound, this critical step in preclinical assessment has yet to be reported in peer-reviewed literature.

The absence of such data means that key questions about the compound's journey through a biological system are unanswered. For instance, it is unknown whether this compound undergoes significant metabolism and, if so, what the resulting chemical entities are. Furthermore, the analytical techniques that would be suitable for separating and identifying these potential metabolites have not been described in the context of this specific compound.

While general methodologies for metabolite identification are well-established in the field of drug metabolism, their specific application to this compound has not been detailed. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard tools for elucidating the structures of metabolites. However, without experimental data from studies on this compound, any discussion of its metabolite profile would be purely speculative.

Current Research Gaps and Future Directions in Myrsinoic Acid B Studies

Exploration of Additional Preclinical Biological Activities and Therapeutic Niches

The currently documented biological activities of Myrsinoic acid B, while promising, are confined to a few specific areas. Research has primarily focused on its anti-inflammatory, antinociceptive, and antidepressant-like effects. nih.govresearchgate.netnih.gov It has demonstrated efficacy in animal models of pain and has been shown to reverse depressive-like behaviors and brain oxidative stress in diabetic rats. nih.govnih.govresearchgate.net Furthermore, it is known to be an inhibitor of methionine gamma-lyase, an enzyme implicated in the activities of periodontal bacteria. nih.govebi.ac.uk

A significant gap exists in the exploration of other potential therapeutic applications. The established antioxidant and anti-inflammatory properties suggest that its utility could extend to a broader range of pathologies characterized by oxidative stress and inflammation. Future research should systematically screen this compound for efficacy in other preclinical models.

Potential Therapeutic Areas for Future Investigation:

Neurodegenerative Diseases: Given its antioxidant effects in the brain, investigating its potential in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis is a logical next step.

Metabolic Disorders: Its positive effects in diabetic rats with depression warrant a more direct investigation into its role in managing metabolic syndrome, insulin (B600854) resistance, or diabetic complications. nih.gov

Dermatological Conditions: The proven anti-inflammatory activity could be harnessed for topical applications in research models of psoriasis, atopic dermatitis, or acne. researchgate.net

Antimicrobial Activity: While its effect on periodontal pathogens is noted, a broader screening against a panel of clinically relevant bacteria and fungi is lacking. researchgate.net

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling in Diverse Preclinical Systems

There is a profound lack of publicly available data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Preclinical studies have utilized different routes of administration, including intraperitoneal (i.p.) injection in mice and oral gavage (o.g.) in rats, but detailed PK profiles have not been published. nih.govnih.govresearchgate.net

Physicochemical characterization has revealed that this compound is a semi-crystalline powder with high purity (98.90%), is practically insoluble in water, and has a log P value of 3.22, suggesting low aqueous solubility and potentially high membrane permeability. researchgate.net This information is critical but insufficient for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research must prioritize comprehensive PK/PD studies in multiple preclinical species (e.g., mice, rats, rabbits) and across different administration routes (e.g., oral, intravenous, topical). This involves determining key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, volume of distribution, and terminal half-life. Such modeling is essential to establish a rational basis for dose selection in further preclinical efficacy and toxicology studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Purity | 98.90% | researchgate.net |

| Physical State | Powder | researchgate.net |

| Morphology | Semi-crystalline | researchgate.net |

| log P | 3.22 | researchgate.net |

| pKa | 4.8 | researchgate.net |

| Water Solubility | Practically insoluble | researchgate.net |

| Methanol (B129727) Solubility | Slightly soluble | researchgate.net |

| Acetonitrile Solubility | Slightly soluble | researchgate.net |

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Potency and Selectivity

To date, research has focused on this compound as isolated from natural sources. There is no published work on the rational design, synthesis, and evaluation of analogs specifically derived from its structure. This represents a significant missed opportunity to optimize its therapeutic properties.

However, synthetic work on the related compound, Myrsinoic acid F, provides a strong proof of concept. nih.govacs.org Studies have successfully synthesized the correct structure of Myrsinoic acid F and demonstrated that it is a significantly more potent anti-inflammatory agent than the non-steroidal anti-inflammatory drug (NSAID) indometacin in a mouse ear edema assay. nih.govacs.org This success highlights the potential of the myrsinoic acid scaffold for chemical modification to improve biological activity.

Future directions should involve a concerted medicinal chemistry effort focused on this compound. By synthesizing a library of analogs, researchers can conduct structure-activity relationship (SAR) studies to identify the key chemical moieties responsible for its various biological effects. The goals of such a program would be to develop novel analogs with:

Enhanced potency for specific targets.

Improved selectivity to reduce potential off-target effects.

Optimized physicochemical properties for better drug-like characteristics (e.g., improved solubility, metabolic stability).

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Current mechanistic studies on this compound have employed targeted assays, measuring specific enzymes or signaling molecules. nih.govnih.gov While valuable, this approach can miss broader, unforeseen effects on cellular systems. A major gap is the absence of any studies utilizing high-throughput "omics" technologies to gain an unbiased, system-wide view of its mechanism of action.

The application of advanced omics technologies is a critical future direction for elucidating the compound's biological effects comprehensively.

Proteomics: Can identify changes in the abundance and post-translational modifications of proteins in cells or tissues treated with this compound, helping to pinpoint its direct targets and affected pathways.

Transcriptomics (RNA-Seq): Can reveal how this compound alters gene expression on a global scale, identifying the transcriptional networks it regulates.

Metabolomics: Can map the changes in cellular metabolite profiles following treatment, providing insights into its effects on metabolic pathways, which is particularly relevant given its observed effects in diabetic animals. nih.gov

Integrating these multi-omics datasets would provide a powerful, unbiased approach to hypothesis generation, potentially uncovering novel mechanisms and therapeutic applications for this compound.

Elucidation of the Biosynthetic Pathway of this compound in Natural Sources

This compound has been successfully isolated from several plant species, including Myrsine coriacea, Myrsine seguinii, and others within the Rapanea genus. nih.govnih.govnih.govnih.gov Despite its availability from these natural sources, there is a complete lack of information regarding its biosynthetic pathway. The genes and enzymes that plants use to construct this unique prenylated-benzoic acid derivative are unknown.

Elucidating this pathway is a crucial area for future research for several reasons: